molecular formula C9H15F3N2O B1489076 3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one CAS No. 2098030-90-9

3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one

Cat. No.: B1489076
CAS No.: 2098030-90-9
M. Wt: 224.22 g/mol
InChI Key: XFIXMQBXRLYMFC-UHFFFAOYSA-N
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Description

3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one (CAS 2098030-90-9) is a trifluoromethylated ketone derivative featuring a piperidine ring substituted with an aminomethyl group, with a molecular formula of C9H15F3N2O and a molecular weight of 224.22 g/mol . This compound is of significant interest in medicinal chemistry and biochemical research, primarily for its potential as a modulator of key enzymatic pathways. Studies indicate its role as a Serine/threonine-protein kinase Chk1 (CHECK1) inhibitor, which is a critical target in oncology research. By inhibiting Chk1, this compound can induce cell cycle arrest, potentially leading to DNA repair or apoptosis in diseased cells, offering a promising mechanism for anticancer strategies . Beyond its interaction with cell cycle kinases, this compound exhibits a multifaceted biochemical profile. It has been shown to interact with cholinesterase enzymes, inhibiting their activity and thereby affecting neurotransmitter levels, which suggests potential applications in neuropharmacological research . Its properties as a modulator of methyl modifying enzymes, including those that utilize S-adenosylmethionine (SAM), also point to its utility in epigenetic studies and related therapeutic interventions . The presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of a compound, which can positively influence its biological activity and make it a valuable scaffold for further chemical derivation and structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use . Researchers can leverage this compound for in vitro and in vivo studies to further elucidate its mechanism of action and therapeutic potential.

Properties

IUPAC Name

3-[3-(aminomethyl)piperidin-1-yl]-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O/c10-9(11,12)8(15)6-14-3-1-2-7(4-13)5-14/h7H,1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIXMQBXRLYMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of 3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one’s action are primarily related to its impact on the cell cycle. By inhibiting Serine/threonine-protein kinase Chk1, the compound can induce cell cycle arrest, potentially leading to DNA repair or apoptosis. This could have significant implications for the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Biochemical Analysis

Biochemical Properties

3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to interact with cholinesterase enzymes, inhibiting their activity and thereby affecting neurotransmitter levels in the nervous system. Additionally, it may interact with other proteins involved in signal transduction pathways, altering their activity and downstream effects.

Molecular Mechanism

At the molecular level, 3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific enzyme active sites, leading to enzyme inhibition or activation. For instance, its interaction with cholinesterase enzymes results in the inhibition of their catalytic activity, thereby increasing the levels of acetylcholine in the synaptic cleft. Additionally, 3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one can modulate gene expression by binding to transcription factors and altering their ability to regulate target genes.

Temporal Effects in Laboratory Settings

The temporal effects of 3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound exhibits a relatively stable profile under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression. These long-term effects are particularly relevant in in vitro and in vivo studies, where sustained exposure to the compound is necessary to observe its full range of biochemical activities.

Metabolic Pathways

3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity. Additionally, it can influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites.

Transport and Distribution

The transport and distribution of 3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, it can bind to intracellular proteins, influencing its localization and distribution within the cell.

Biological Activity

3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of 3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one can be represented as follows:

C9H13F3N2O\text{C}_9\text{H}_{13}\text{F}_3\text{N}_2\text{O}

This compound features a piperidine ring substituted with an aminomethyl group and a trifluoropropanone moiety. The presence of trifluoromethyl groups often enhances lipophilicity and can influence biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Many derivatives of piperidine and related structures have shown promise in cancer treatment. For instance, studies on similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and triple-negative breast cancer cells .
  • Antimicrobial Properties : Compounds containing piperidine rings are often evaluated for their antibacterial and antifungal activities. The presence of the aminomethyl group may enhance these properties by increasing interaction with microbial targets .

The mechanisms underlying the biological activities of 3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one may include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation. For example, inhibitors targeting Polo-like kinase 4 (PLK4) have been explored for their potential to disrupt mitotic processes in cancer cells .
  • Interaction with Receptors : The structure suggests potential interactions with neurotransmitter receptors or other cellular targets, which could mediate both therapeutic effects and side effects.

Anticancer Studies

In a study focusing on related compounds, researchers found that certain piperidine derivatives exhibited IC50 values in the low micromolar range against HeLa cells. These findings suggest that 3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one may possess similar or enhanced anticancer properties .

Antimicrobial Activity

Another investigation into piperidine derivatives highlighted their effectiveness against various bacterial strains. Compounds were tested for minimum inhibitory concentrations (MIC), revealing that modifications to the piperidine structure could significantly impact antimicrobial efficacy .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerPiperidine derivativesCytotoxicity in HeLa cells
AntimicrobialPiperidine-based compoundsInhibition of bacterial growth
Enzyme InhibitionPLK4 inhibitorsDisruption of cell division

Scientific Research Applications

Medicinal Chemistry Applications

1. Modulation of Methyl Modifying Enzymes
One of the primary applications of this compound is as a modulator of methyl modifying enzymes. It has been shown to interact with enzymes that utilize S-adenosylmethionine (SAM), which are critical in various biological processes including gene expression and DNA methylation. The ability to modulate these enzymes makes it a candidate for therapeutic interventions in diseases related to epigenetic modifications .

Case Study: Anticancer Activity
Research indicates that compounds similar to 3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one exhibit anticancer properties by inhibiting specific methyltransferases involved in tumor progression. In vitro studies demonstrated that these compounds could reduce cell viability in various cancer cell lines by altering methylation patterns .

Neuropharmacological Applications

2. Central Nervous System (CNS) Effects
The piperidine structure contributes to the compound's potential as a CNS agent. Studies have suggested that derivatives of this compound may act as anxiolytics or antidepressants by modulating neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Case Study: Anxiety Models
In animal models of anxiety, administration of the compound resulted in significant reductions in anxiety-like behaviors. This suggests its potential utility in developing new treatments for anxiety disorders .

Synthesis and Derivatives

The synthesis of 3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one can be achieved through several methods involving the reaction of piperidine derivatives with trifluoroacetone. The ability to modify the piperidine ring allows for the creation of various derivatives that may enhance efficacy or selectivity for specific targets.

Derivative Modification Potential Application
AAlkyl substitutionEnhanced CNS activity
BHalogenationIncreased metabolic stability
CAromatic fusionTargeted anticancer therapy

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features/Applications Evidence Source
3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one C9H6BrF3NO 5-Bromopyridin-2-yl 268.03 Halogenated analog; potential enzyme inhibitor
1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride C14H19NO·HCl Phenyl, piperidine 253.77 Muscle relaxant analog (Trihexyphenidyl-related)
3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one C9H18N2O 2-Methylpiperidine, amino group 170.25 Enhanced solubility; basicity
1,1,1-Trifluoro-3-(3-hydroxypiperidin-1-yl)propan-2-one C8H12F3NO2 3-Hydroxypiperidine 227.19 Increased hydrophilicity; metabolic stability
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one C10H8ClF3O2 5-Chloro-2-methoxyphenyl 256.62 Aromatic substitution; research reagent
3-(Decylsulfinyl)-1,1,1-trifluoropropan-2-one C13H23F3O2S Decylsulfinyl 300.38 FAAH inhibition potential

Key Observations:

Trifluoromethyl Group: Common in all listed analogs, contributing to electron-withdrawing effects and stability. The target compound’s trifluoromethyl group enhances its lipophilicity compared to non-fluorinated analogs like 3-amino-1-(2-methylpiperidin-1-yl)propan-1-one .

Piperidine Modifications: The aminomethyl substituent in the target compound provides distinct hydrogen-bonding capabilities compared to the hydroxyl group in 1,1,1-trifluoro-3-(3-hydroxypiperidin-1-yl)propan-2-one, which may alter target binding affinity .

Aromatic vs. Aliphatic Substituents :

  • Aromatic substituents (e.g., phenyl in Trihexyphenidyl-related compounds) enhance π-π stacking interactions, whereas aliphatic chains (e.g., decylsulfinyl) may improve membrane permeability .

Pharmacological Relevance :

  • Compounds like 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride are used as muscle relaxants, suggesting the target compound’s piperidine-trifluoroketone scaffold could have similar applications .
  • Sulfur-containing analogs (e.g., 3-(decylsulfinyl)-1,1,1-trifluoropropan-2-one) are linked to fatty-acid amide hydrolase (FAAH) inhibition, indicating possible neurological applications for the target compound .

Preparation Methods

Preparation of Trifluoropropan-2-one Intermediates

A common precursor is 3,3-dibromo-1,1,1-trifluoropropan-2-one , which can be transformed under basic conditions to reactive intermediates suitable for amination.

Step Reagents/Conditions Description Yield/Notes
1 Sodium acetate, water, reflux at 80–100°C Reflux of 3,3-dibromo-1,1,1-trifluoropropan-2-one with sodium acetate in aqueous media generates reactive species for further amination Reaction time ~10–45 min; heat evolution observed
2 Aminoacetamidine dihydrobromide in methanol at -30°C Dropwise addition of the above solution to aminoacetamidine dihydrobromide cooled to -30°C, followed by sodium hydroxide addition Controlled temperature critical to avoid side reactions
3 Stirring and gradual warming to room temperature Reaction mixture stirred for 2–3 hours to complete substitution Product isolated by extraction and recrystallization

This method yields trifluoromethyl-substituted pyrazine derivatives and related compounds, demonstrating the feasibility of introducing nitrogen-containing groups adjacent to trifluoropropanone moieties.

Aminomethylation of Piperidine Ring

The introduction of the aminomethyl group on the piperidine ring is typically achieved via nucleophilic substitution or reductive amination of piperidine derivatives bearing suitable leaving groups.

  • Reductive Amination : Reacting piperidin-3-one or piperidine derivatives with formaldehyde and ammonia or amines under reductive conditions (e.g., sodium cyanoborohydride) can yield aminomethyl-substituted piperidines.
  • Nucleophilic Substitution : Halogenated piperidine derivatives can be reacted with aminomethyl nucleophiles under basic or catalytic conditions to install the aminomethyl group.

While direct literature on this exact step for the target compound is limited, these methods are standard in the synthesis of aminomethyl piperidine derivatives and are compatible with trifluoromethyl ketones.

Coupling of Piperidine Aminomethyl to Trifluoropropan-2-one

The final step involves linking the aminomethylpiperidine fragment to the trifluoropropan-2-one moiety, often via nucleophilic substitution or amination of the trifluorinated ketone.

Method Reagents Conditions Yield & Notes
Amination of 3,3-dibromo-1,1,1-trifluoropropan-2-one with amines Aminomethylpiperidine or its precursor, sodium acetate, methanol/water Reaction at low temperature (-30°C) followed by warming to room temperature over several hours Yields vary; careful temperature control improves selectivity and yield; purification by extraction and recrystallization
Parallel double amination of sulfonyl chlorides (related method) Amines, N,N-diisopropylethylamine, MeCN, room temp to 140°C Multistep amination showing high chemoselectivity and good yields (up to 69% success rate) in analogous systems Demonstrates feasibility of selective amination in complex fluorinated heterocycles

Reaction Conditions and Purification

  • Temperature Control : Maintaining low temperatures during amine addition (e.g., -30°C) is critical to avoid side reactions and decomposition.
  • Solvent Systems : Methanol and water mixtures are commonly used; methanol facilitates solubility of organic and inorganic reagents.
  • Workup : Concentration under reduced pressure, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and recrystallization from benzene/hexane or heptane are standard.
  • Characterization : Products are confirmed by NMR (1H, 13C), LC-MS, and elemental analysis.

Summary Table of Key Preparation Steps

Step No. Starting Material Reagents/Conditions Product Type Yield (%) Notes
1 3,3-Dibromo-1,1,1-trifluoropropan-2-one Sodium acetate, water, reflux 10–45 min Reactive intermediate - Heat evolution, aqueous medium
2 Reactive intermediate + aminoacetamidine dihydrobromide Methanol, -30°C addition, NaOH addition Aminated trifluoropropanone derivative 40–60 (varies) Temperature control crucial
3 Aminomethylpiperidine precursor + trifluoropropanone intermediate Nucleophilic substitution or reductive amination 3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one Not explicitly reported Requires optimization for yield and purity

Research Findings and Considerations

  • The use of 3,3-dibromo-1,1,1-trifluoropropan-2-one as a versatile intermediate allows for diverse amination reactions leading to trifluoromethylated heterocycles.
  • Amination reactions are sensitive to steric and electronic effects; secondary amines often give better selectivity and yields than primary amines in related systems.
  • The presence of trifluoromethyl groups enhances the electrophilicity of the ketone carbonyl, facilitating nucleophilic attack by amines.
  • Purification protocols involving recrystallization from mixed solvents and chromatographic techniques are essential to isolate pure target compounds.
  • Parallel synthesis approaches and chemoselective amination strategies have been developed for related fluorinated heterocycles, indicating potential for library synthesis and optimization.

Q & A

Basic: What are the key considerations in synthesizing 3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one?

Methodological Answer:
Synthesis typically involves coupling reactions between a piperidine derivative and a trifluoromethyl ketone. Key steps include:

  • Amide/amine coupling : Use of coupling reagents like HOBt/TBTU in anhydrous DMF with NEt₃ as a base to activate carboxylic acid intermediates .
  • Purification : Column chromatography under inert conditions to prevent decomposition of the trifluoromethyl group.
  • Characterization : Confirm structure via ¹⁹F NMR (to verify trifluoromethyl integrity) and LC-MS (for purity >95%).
  • Challenges : Sensitivity of the aminomethyl-piperidine moiety to oxidation; use of nitrogen atmosphere during reactions .

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assign peaks to confirm piperidine ring conformation and aminomethyl substitution.
    • X-ray Crystallography : Resolve spatial arrangement of the trifluoromethyl group and piperidine ring (e.g., comparing bond angles to similar compounds like 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol) .
  • Thermogravimetric Analysis (TGA) : Assess stability of the trifluoromethyl group under thermal stress .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from assay variability or unaccounted stereochemical effects. Strategies include:

  • Replication : Repeat assays under standardized conditions (e.g., pH, temperature, cell lines) using a randomized block design to minimize batch effects .
  • Metabolite Profiling : Use LC-HRMS to identify degradation products or metabolites that may interfere with activity measurements .
  • Dose-Response Analysis : Compare EC₅₀ values across studies to rule out concentration-dependent effects. For example, discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility .

Advanced: What experimental designs are optimal for evaluating the pharmacokinetic (PK) properties of this compound?

Methodological Answer:

  • In Vivo PK Studies :
    • Split-plot design : Administer varying doses to subgroups (e.g., rodent models) to assess linearity in AUC (Area Under Curve) and Cmax .
    • Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to track accumulation in organs via scintillation counting .
  • In Vitro Hepatocyte Assays : Measure metabolic stability using human liver microsomes (HLMs) with CYP450 inhibitors to identify major metabolic pathways .

Basic: What are the recommended analytical techniques for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions specific to the compound (e.g., m/z 265 → 123 for quantification).
  • Sample Preparation : Protein precipitation with acetonitrile (4:1 v/v) to minimize matrix effects .
  • Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced: How can computational modeling guide the structural optimization of this compound?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or GPCRs). Compare with analogs like 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one .
  • QSAR Models : Train models on datasets of trifluoromethyl-containing compounds to predict logP, solubility, and toxicity .
  • MD Simulations : Assess conformational flexibility of the piperidine ring under physiological conditions (e.g., solvation in explicit water models) .

Basic: What are the primary biological targets hypothesized for this compound?

Methodological Answer:

  • Enzyme Inhibition : Likely targets include acetylcholinesterase (AChE) or monoamine oxidases (MAOs) due to structural similarity to piperidine-based inhibitors (e.g., trihexyphenidyl derivatives) .
  • Receptor Binding : Screening against serotonin (5-HT) or dopamine receptors via radioligand displacement assays (e.g., ³H-spiperone for D₂ receptors) .

Advanced: How can researchers address challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Process Optimization :
    • Replace TBTU with cost-effective alternatives like EDC/HCl for amide coupling .
    • Implement flow chemistry for continuous production of the trifluoromethyl ketone intermediate .
  • Quality Control : Use inline PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress and minimize impurities .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent contact with skin/eyes (amines can cause irritation) .
  • Ventilation : Use fume hoods due to potential release of volatile trifluoromethyl byproducts .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated halogenated waste containers .

Advanced: How can ecological risk assessments be integrated into the study of this compound?

Methodological Answer:

  • Environmental Fate Studies :
    • Measure biodegradation half-life in soil/water systems using OECD 301/307 guidelines .
    • Assess bioaccumulation potential via logKow calculations and testing in aquatic models (e.g., Daphnia magna) .
  • Toxicity Profiling : Conduct in vitro assays on algal growth inhibition (OECD 201) and in vivo zebrafish embryo toxicity tests .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one
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3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one

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